molecular formula C11H14N2O5S B7580031 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid

2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid

Cat. No. B7580031
M. Wt: 286.31 g/mol
InChI Key: ULYXEHXEFGMCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid, also known as PSMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMA is a heterocyclic compound that contains a pyridine ring, a morpholine ring, and a sulfonic acid group. This compound has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid is not fully understood, but it is believed to be involved in the regulation of glutamate signaling. 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid is an enzyme that cleaves glutamate from the N-terminus of peptides and proteins. This activity is thought to modulate glutamate signaling and may be involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has been found to have a number of biochemical and physiological effects. In addition to its role in glutamate signaling, 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has been shown to regulate the activity of the proteasome, a cellular complex involved in protein degradation. 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has also been found to be involved in the regulation of angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid in lab experiments is its specificity for prostate cancer cells. This allows for targeted imaging and therapy, which can improve the effectiveness of cancer treatments. However, 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid is not specific to prostate cancer cells and has been found to be expressed in other tissues, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid. One area of research is the development of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid-targeted therapies for prostate cancer. Preclinical studies have shown promising results, and clinical trials are currently underway. Another area of research is the development of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid-targeted imaging agents for the detection of prostate cancer. These agents could improve the accuracy of prostate cancer diagnosis and help guide treatment decisions. Additionally, 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has potential applications in other fields of research, such as neuroscience and angiogenesis. Further research is needed to fully understand the role of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid in these processes and its potential as a therapeutic target.

Synthesis Methods

The synthesis of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid involves the reaction of 4-bromopyridine-3-sulfonic acid with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetic acid to form 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid. This method yields 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid with a purity of over 95% and is a cost-effective way to synthesize this compound.

Scientific Research Applications

2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has been studied for its potential applications in various fields of research. One of the most promising areas of research for 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid is in the development of cancer therapies. 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has been found to be overexpressed in prostate cancer cells and has been targeted for imaging and therapy. 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid-targeted imaging has been used to detect prostate cancer cells in patients, while 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid-targeted therapy has shown promising results in preclinical studies.

properties

IUPAC Name

2-(4-pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c14-11(15)6-9-8-13(4-5-18-9)19(16,17)10-2-1-3-12-7-10/h1-3,7,9H,4-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYXEHXEFGMCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid

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